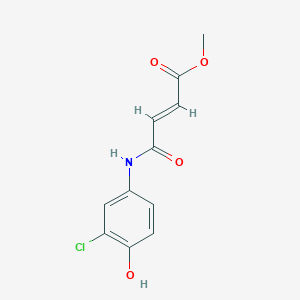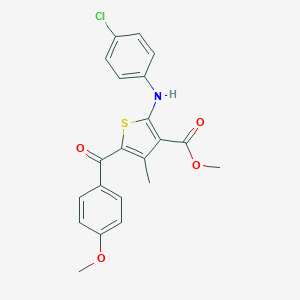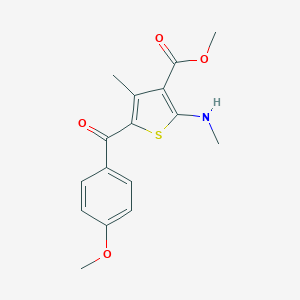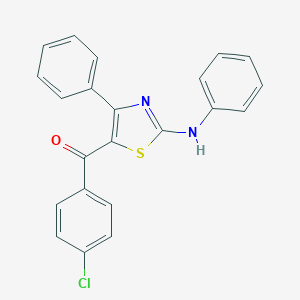![molecular formula C26H23Cl2N3O3 B281989 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid targets the EGFR tyrosine kinase, which is a key signaling protein involved in cell growth and division. By inhibiting the activity of this protein, 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid prevents cancer cells from proliferating and spreading.
Biochemical and Physiological Effects:
4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to have several biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is that it is a small molecule inhibitor, which makes it easier to administer and study in laboratory experiments. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for research on 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid. One area of research is to further investigate its potential as a therapeutic agent in cancer treatment, particularly in combination with other cancer treatments. Another area of research is to study its potential as a treatment for other diseases, such as inflammatory diseases and autoimmune disorders. Additionally, further research is needed to better understand the molecular mechanisms underlying its effects on cancer cells.
Synthesemethoden
The synthesis of 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid involves several steps, including the reaction of 2,3-dichloroaniline with piperazine to form 4-(2,3-dichlorophenyl)-1-piperazine, which is then reacted with 4-bromoaniline to produce 4-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid.
Wissenschaftliche Forschungsanwendungen
4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and ovarian cancer cells. In addition, 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
Molekularformel |
C26H23Cl2N3O3 |
|---|---|
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
(E)-4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C26H23Cl2N3O3/c27-22-7-4-8-23(25(22)28)31-15-13-30(14-16-31)20-11-9-19(10-12-20)29-24(32)17-21(26(33)34)18-5-2-1-3-6-18/h1-12,17H,13-16H2,(H,29,32)(H,33,34)/b21-17+ |
InChI-Schlüssel |
ACHTWIVPFRIFJT-HEHNFIMWSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)
![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)
![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)


methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)

